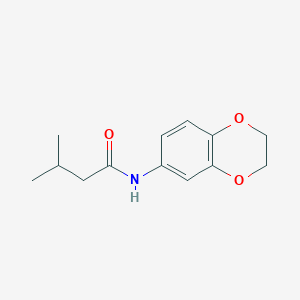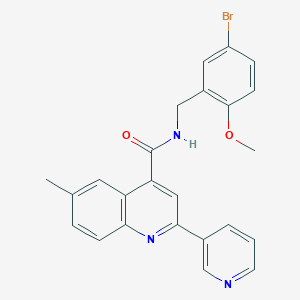![molecular formula C23H26N4O B7543846 N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide, also known as MPQC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPQC is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is overexpressed in various cancers. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by this compound leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing tumor growth, and inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus. However, the exact biochemical and physiological effects of this compound may vary depending on the specific disease or cell type being studied.
实验室实验的优点和局限性
One of the advantages of using N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments is its potency and specificity for CK2 inhibition. This compound has been shown to be a potent inhibitor of CK2 with an IC50 value in the nanomolar range. Furthermore, this compound has been reported to have minimal off-target effects, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound in lab experiments is its solubility and stability. This compound is a poorly soluble compound, and its stability may be affected by factors such as pH and temperature.
未来方向
There are several future directions for the research on N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in various cancer types and to optimize the dosing and delivery methods. Another future direction is the development of this compound derivatives with improved solubility and stability. Finally, the role of CK2 in various cellular processes such as autophagy and DNA damage response needs to be further investigated to fully understand the potential therapeutic applications of this compound.
合成方法
The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves a multi-step process starting from commercially available 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-chloro-6-nitropyridine, which is then reacted with 2-methylpiperidine to form the intermediate product. The intermediate is then reacted with ethyl bromoacetate to form the final product, this compound. The synthesis of this compound has been reported in various research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
科学研究应用
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. The inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus.
属性
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-8-5-7-14-27(17)15-13-25-23(28)19-16-22(21-11-4-6-12-24-21)26-20-10-3-2-9-18(19)20/h2-4,6,9-12,16-17H,5,7-8,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNIWMNBGVNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)

![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)


![N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7543872.png)
![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)